

Commercial Suppliers and Technical Guide for (1-Bromoethyl)benzene-d3

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Compound of Interest

Compound Name: (1-Bromoethyl)benzene-d3

Cat. No.: B1383048

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **(1-Bromoethyl)benzene-d3**, a deuterated analog of (1-Bromoethyl)benzene. This compound is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis and as a tracer in metabolic studies. Its deuteration offers distinct advantages in mass spectrometry-based analytical methods.

Physicochemical Data

Property	Value	Reference
CAS Number	23088-42-8	[1]
Molecular Formula	C ₈ H ₆ D ₃ Br	[2]
Molecular Weight	188.08 g/mol	[2]
Appearance	Liquid	[2]
SMILES	BrC(C1=CC=CC=C1)C([2H]) ([2H])[2H]	[2]

Commercial Availability

Several specialized chemical suppliers offer **(1-Bromoethyl)benzene-d3**. The following table summarizes the available products from prominent vendors. Researchers are advised to

contact the suppliers directly for the most current pricing and availability information.

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-132444S	99.89%	Contact for details
LGC Standards	D-6134	≥98%	250 mg, 500 mg
CDN Isotopes	D-6134	98 atom % D	500 mg, 1 g
Alsachim	S-5210	≥98%	Contact for details
Toronto Research Chemicals	B684198	N/A	Contact for details

Applications in Research and Drug Development

(1-Bromoethyl)benzene-d3 serves as a critical tool in pharmacokinetic and metabolic studies. The presence of deuterium atoms provides a distinct mass signature, allowing for its differentiation from its non-deuterated counterpart in complex biological matrices.

Internal Standard in Quantitative Analysis:

Due to its similar chemical and physical properties to the endogenous or unlabeled analyte, **(1-Bromoethyl)benzene-d3** is an ideal internal standard for analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte.

Tracer in Metabolic Studies:

In drug metabolism studies, deuterated compounds like **(1-Bromoethyl)benzene-d3** can be used as tracers to follow the metabolic fate of a drug candidate. By tracking the appearance of the deuterated label in various metabolites, researchers can elucidate metabolic pathways and identify key enzymes involved in the drug's biotransformation.

Experimental Protocols

While specific experimental protocols are highly dependent on the analytical instrumentation and the nature of the study, a general workflow for the use of **(1-Bromoethyl)benzene-d3** as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

General Workflow for Quantitative Analysis using **(1-Bromoethyl)benzene-d3** as an Internal Standard



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Caption: General workflow for using **(1-Bromoethyl)benzene-d3** in quantitative analysis.

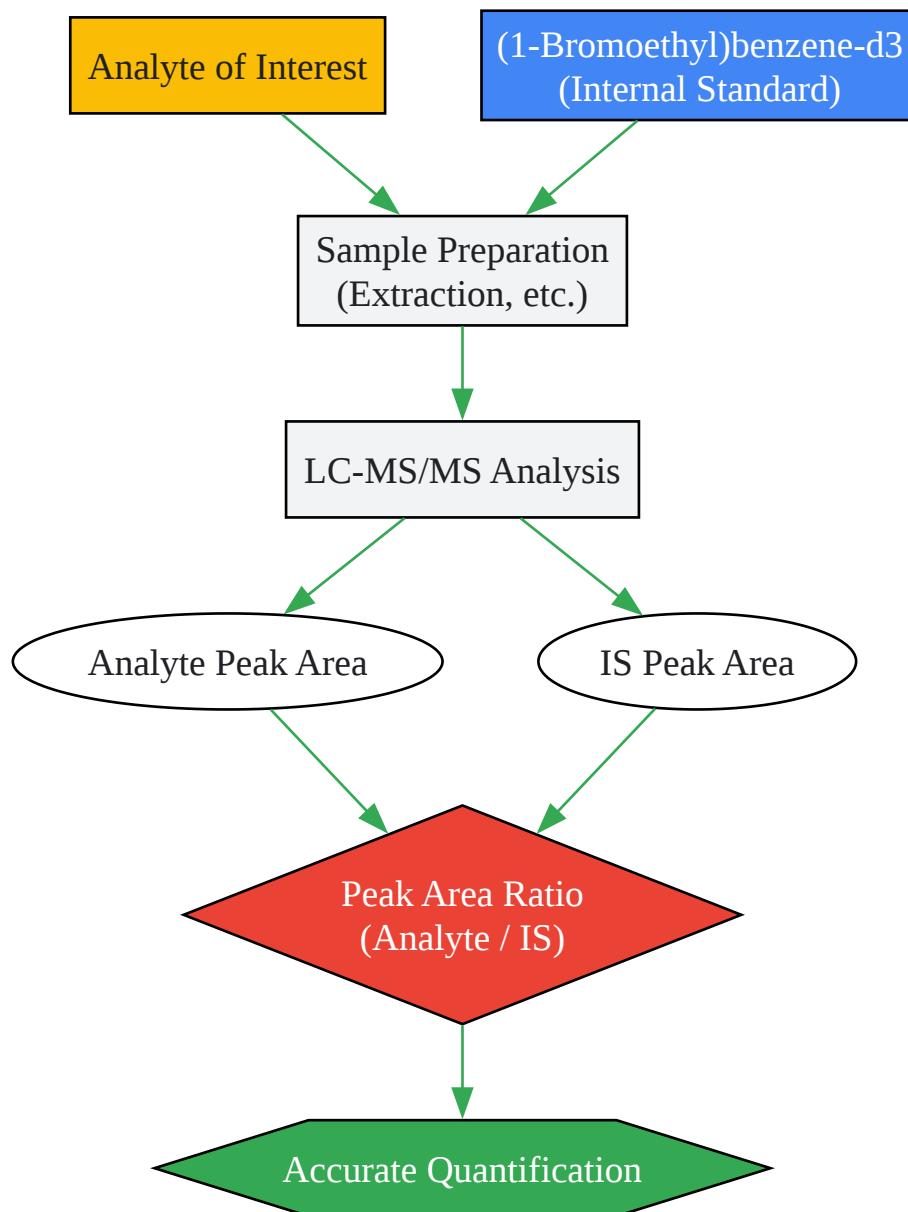
Methodology:

- Preparation of Standard Solutions: Prepare a stock solution of **(1-Bromoethyl)benzene-d3** in a suitable organic solvent (e.g., methanol, acetonitrile). From this stock, create a working internal standard solution at a concentration appropriate for the expected analyte concentration range.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μ L of plasma), add a precise volume of the internal standard working solution.
 - Perform an extraction procedure to remove proteins and other interfering substances. This can be a liquid-liquid extraction with a water-immiscible organic solvent or a solid-phase extraction using a suitable cartridge.
 - Evaporate the organic extract to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase used for the LC separation.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an appropriate LC column (e.g., a C18 reversed-phase column).
 - Develop a gradient elution method to achieve chromatographic separation of the analyte and the internal standard from other matrix components.
 - Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Define specific precursor-to-product ion transitions for both the analyte and **(1-Bromoethyl)benzene-d3**. The transition for the deuterated standard will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

The primary role of **(1-Bromoethyl)benzene-d3** is as an analytical tool rather than a modulator of specific signaling pathways. Its logical relationship within a quantitative analytical workflow is depicted in the diagram below.



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Caption: Logical relationship of an internal standard in a quantitative assay.

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References

- 1. (±)-(1-Bromoethyl-2,2,2-d3)benzene | LGC Standards [[lgcstandards.com](#)]
- 2. medchemexpress.com [[medchemexpress.com](#)]
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